molecular formula C21H22N2O5 B2402753 N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 2034556-91-5

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2402753
CAS No.: 2034556-91-5
M. Wt: 382.416
InChI Key: HCYVXNQCNAKZJK-UHFFFAOYSA-N
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Description

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that features a benzofuran core, which is a heterocyclic compound containing a fused benzene and furan ring

Mechanism of Action

Target of Action

The primary target of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide is the 5HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mode of Action

The compound interacts with the 5HT1A receptor, binding to it with a Ki affinity of 806nM . This interaction can lead to changes in the receptor’s activity, influencing the transmission of serotonin in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting from the preparation of the benzofuran core One common method involves the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions to form the benzofuran ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydrobenzofuran derivatives, and various substituted benzofuran compounds.

Scientific Research Applications

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenyl)-benzofuran: Shares the benzofuran core but lacks the oxalamide functionality.

    N-(2-methoxybenzyl)-benzofuran-2-carboxamide: Similar structure but with a carboxamide group instead of an oxalamide.

    2-(2-methoxyethyl)-benzofuran: Contains the methoxyethyl group but lacks the methoxybenzyl and oxalamide groups.

Uniqueness

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide is unique due to its combination of the benzofuran core with both methoxyethyl and methoxybenzyl groups, as well as the oxalamide functionality. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-26-16-9-5-4-8-15(16)12-22-20(24)21(25)23-13-19(27-2)18-11-14-7-3-6-10-17(14)28-18/h3-11,19H,12-13H2,1-2H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYVXNQCNAKZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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